molecular formula C27H28N2O6 B11163701 (2S)-2-({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-3-(1H-indol-3-yl)propanoic acid

(2S)-2-({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B11163701
M. Wt: 476.5 g/mol
InChI Key: CDZRYNQLEUMRFT-KESSSICBSA-N
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Description

(2S)-2-({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-3-(1H-indol-3-yl)propanoic acid is a complex organic compound with a unique structure that combines elements of chromen, indole, and propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-3-(1H-indol-3-yl)propanoic acid typically involves multiple steps, including the formation of the chromen and indole moieties, followed by their coupling through appropriate reaction conditions. The chromen moiety can be synthesized through a series of reactions starting from butyl-substituted benzaldehyde, while the indole moiety can be prepared from indole-3-acetic acid. The final coupling step involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) under anhydrous conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-3-(1H-indol-3-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-3-(1H-indol-3-yl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced inflammation or tumor growth.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group, used in various organic synthesis reactions.

    Indole-3-acetic acid: A compound with a similar indole moiety, known for its role as a plant hormone.

    Chromen derivatives: Compounds with similar chromen structures, studied for their diverse biological activities.

Uniqueness

(2S)-2-({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-3-(1H-indol-3-yl)propanoic acid is unique due to its combination of chromen, indole, and propanoic acid moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and pathways, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C27H28N2O6

Molecular Weight

476.5 g/mol

IUPAC Name

(2S)-2-[2-(4-butyl-2-oxochromen-7-yl)oxypropanoylamino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C27H28N2O6/c1-3-4-7-17-13-25(30)35-24-14-19(10-11-21(17)24)34-16(2)26(31)29-23(27(32)33)12-18-15-28-22-9-6-5-8-20(18)22/h5-6,8-11,13-16,23,28H,3-4,7,12H2,1-2H3,(H,29,31)(H,32,33)/t16?,23-/m0/s1

InChI Key

CDZRYNQLEUMRFT-KESSSICBSA-N

Isomeric SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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